[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol
Overview
Description
[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol: is a synthetic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is primarily used in medicinal research and has shown potential in various scientific applications.
Mechanism of Action
Target of Action
It is known that compounds with a piperidine nucleus can interact with various biological targets .
Mode of Action
It is known that the ether linkage between the quinoline and piperidine in similar compounds is crucial to their inhibitory effect .
Biochemical Pathways
Similar compounds have been shown to interact with the active site region of certain proteins, potentially affecting their function .
Pharmacokinetics
It is known that the compound has a molecular weight of 20728 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit antibacterial and antifungal activity .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors in the presence of catalysts such as iron complexes and phenylsilane, which promote the formation and reduction of imine intermediates .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions are common, especially in the presence of hydrogen donors and metal catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as iridium(III) complexes.
Reduction: Hydrogen donors like phenylsilane and metal catalysts.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Industry: In the industrial sector, the compound is used in the synthesis of various chemical products, including intermediates for pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities with [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol.
Pyridine Derivatives: Compounds containing the pyridine moiety, such as 2-(pyridin-2-yl)pyrimidine derivatives, also exhibit similar chemical properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the piperidine and aminopyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)piperidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-5-3-6-13-11(10)14-7-2-1-4-9(14)8-15/h3,5-6,9,15H,1-2,4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHCUPGXQVCVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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